Cas no 84520-67-2 ((2S,4R)-Boc-γ-mso-proline methyl ester)

Le (2S,4R)-Boc-γ-mso-proline méthyle ester est un dérivé protégé de la proline, largement utilisé en synthèse peptidique et en chimie médicinale. Sa structure stéréochimique définie (2S,4R) assure une haute pureté optique, essentielle pour les applications chirales. Le groupe Boc (tert-butoxycarbonyle) offre une protection stable et sélective de la fonction amine, tandis que l'ester méthylique facilite les modifications ultérieures. La présence du groupe mésyloxy (mso) en position γ en fait un intermédiaire réactif pour des fonctionnalisations supplémentaires. Ce composé est particulièrement utile dans la préparation de peptides conformationnellement contraints et de molécules bioactives, en raison de sa rigidité structurale et de sa polyvalence en synthèse.
(2S,4R)-Boc-γ-mso-proline methyl ester structure
84520-67-2 structure
Product Name:(2S,4R)-Boc-γ-mso-proline methyl ester
Numéro CAS:84520-67-2
Le MF:C12H21NO7S
Mégawatts:323.362643003464
MDL:MFCD04115796
CID:721119
PubChem ID:14772682
Update Time:2025-07-21

(2S,4R)-Boc-γ-mso-proline methyl ester Propriétés chimiques et physiques

Nom et identifiant

    • (2S,4R)-1-tert-Butyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
    • (2S, 4R)-BOC-GAMMA-MSO-PROLINE METHYL ESTER
    • (2S,4R)-1-tert-Butyl 2-methyl 4-((methylsulfonyl)-oxy)pyrrolidine-1,2-dicarboxylate
    • 1,2-Pyrrolidinedicarboxylicacid, 4-[(methylsulfonyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl este...
    • 1,2-Pyrrolidinedicarboxylicacid, 4-[(methylsulfonyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4R)-
    • 1-O-tert-butyl 2-O-methyl (2S,4R)-4-methylsulfonyloxypyrrolidine-1,2-dicarboxylate
    • (2S,4R)-Boc-γ-mso-proline methyl ester
    • 1,2-Pyrrolidinedicarboxylic acid, 4-[(methylsulfonyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S-trans)- (ZCI)
    • 1-(1,1-Dimethylethyl) 2-methyl (2S,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate (ACI)
    • 1-(tert-Butyl) 2-methyl (2S,4R)-4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
    • Boc-L-trans-γ-hydroxyproline(OMs) methyl ester
    • Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-[(methylsulfonyl)oxy]pyrrolidine-2-carboxylate
    • C12H21NO7S
    • BP-11819
    • DTXSID00563867
    • Trans-N-Boc-4-methanesulfonyloxy-L-proline Methyl Ester
    • (2S,4R)-1-tert-Butyl2-methyl4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
    • ALBB-034640
    • 1-tert-Butyl 2-methyl (2S,4R)-4-[(methanesulfonyl)oxy]pyrrolidine-1,2-dicarboxylate
    • methyl (2S,4R)-1-Boc-4-[(methylsulfonyl)oxy]pyrrolidine-2-carboxylate
    • Methyl (2S,4R)-N-tert-butoxycarbonyl-4-methane-sulfonyloxypyrrolidine-2-carboxylate
    • (2S,4R)-4-Methanesulfonyloxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
    • (2S, 4R)-1-(t-butoxycarbonyl)-4-methanesulfonyloxy-2-methoxycarbonylpyrrolidine
    • (4R)-1-(tert-butyloxycarbonyl)-4-(methane-sulfonyloxy)-L-proline methyl ester
    • (3R,5S)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl methanesulfonate
    • (2S,4R)-N-tert-butoxycarbonyl-4-methanesulfonyloxyproline methyl ester
    • (2S,4R)-1-t-butoxycarbonyl-4-methanesulfonyloxypyrrolidine-2-carboxylic acid methyl ester
    • SCHEMBL489252
    • (2S,4R)-BOC-GAMMA-MSO-PROLINE METHYL ESTER
    • 1-tert-butyl(2s,4r) 2-methyl 4-[(methylsulfonyl)oxy]pyrrolidine-1,2-dicarboxylate
    • (2S,4R)-Boc-gamma-mso-prolione methyl ester
    • CS-0154799
    • Methyl (2S,4R)-1-Boc-4-[(methylsulfonyl)oxy]pyrrolidin-2-carboxylate
    • AS-11204
    • (2S,4R)-1-t-butoxycarbonyl-4-methylsulfonyloxy-2-methoxycarbonylpyrrolidine
    • (2S,4R)-4-(methylsulfonyloxy)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butylester-2-methylester
    • (2S,4R)-1-Boc-2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylate
    • (2S,4R)-1-TERT-BUTYL 2-METHYL 4-(METHYLSULFONYLOXY)PYRROLIDINE-1,2-DICARBOXYLATE
    • QXGDJXLJHBZELB-BDAKNGLRSA-N
    • 1-TERT-BUTYL 2-METHYL (2S,4R)-4-(METHANESULFONYLOXY)PYRROLIDINE-1,2-DICARBOXYLATE
    • AKOS015999230
    • methyl (2S,4R)-N-tert-butoxycarbonyl-4-methanesulfonyloxypyrrolidine-2-carboxylate
    • 84520-67-2
    • (2S,4R)-4-methanesulfonyloxypyrrolidine-1,2-dicarboxylic Acid 1-t-Butyl Ester 2-Methyl Ester
    • MFCD04115796
    • Methyl(2S,4R)-1-Boc-4-[(methylsulfonyl)oxy]pyrrolidin-2-carboxylate
    • MDL: MFCD04115796
    • Piscine à noyau: 1S/C12H21NO7S/c1-12(2,3)19-11(15)13-7-8(20-21(5,16)17)6-9(13)10(14)18-4/h8-9H,6-7H2,1-5H3/t8-,9+/m1/s1
    • La clé Inchi: QXGDJXLJHBZELB-BDAKNGLRSA-N
    • Sourire: C(N1C[C@H](OS(=O)(=O)C)C[C@H]1C(=O)OC)(=O)OC(C)(C)C

Propriétés calculées

  • Qualité précise: 323.10400
  • Masse isotopique unique: 323.10387318g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 8
  • Comptage des atomes lourds: 21
  • Nombre de liaisons rotatives: 7
  • Complexité: 503
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 2
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 0.7
  • Surface topologique des pôles: 108Ų

Propriétés expérimentales

  • Dense: 1.3
  • Point d'ébullition: 443.6℃ at 760 mmHg
  • Point d'éclair: 222.1 °C
  • Le PSA: 107.59000
  • Le LogP: 1.53230

(2S,4R)-Boc-γ-mso-proline methyl ester Informations de sécurité

(2S,4R)-Boc-γ-mso-proline methyl ester PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Alichem
A109004824-1g
(2S,4R)-1-tert-Butyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
84520-67-2 97%
1g
$216.00 2023-08-31
Alichem
A109004824-5g
(2S,4R)-1-tert-Butyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
84520-67-2 97%
5g
$594.00 2023-08-31
Alichem
A109004824-10g
(2S,4R)-1-tert-Butyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
84520-67-2 97%
10g
$909.00 2023-08-31
Fluorochem
213404-250mg
2S,4R)-1-tert-Butyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
84520-67-2 95%
250mg
£57.00 2022-03-01
Fluorochem
213404-1g
2S,4R)-1-tert-Butyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
84520-67-2 95%
1g
£86.00 2022-03-01
Fluorochem
213404-5g
2S,4R)-1-tert-Butyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
84520-67-2 95%
5g
£259.00 2022-03-01
Fluorochem
213404-10g
2S,4R)-1-tert-Butyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
84520-67-2 95%
10g
£508.00 2022-03-01
Chemenu
CM124042-1g
1-(tert-butyl) 2-methyl (2S,4R)-4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
84520-67-2 97%
1g
$204 2021-06-09
Chemenu
CM124042-5g
1-(tert-butyl) 2-methyl (2S,4R)-4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
84520-67-2 97%
5g
$561 2021-06-09
Chemenu
CM124042-10g
1-(tert-butyl) 2-methyl (2S,4R)-4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
84520-67-2 97%
10g
$842 2021-06-09

(2S,4R)-Boc-γ-mso-proline methyl ester Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 5 min, 0 °C
1.2 Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
1.3 Reagents: Hydrogen ;  0 °C; 2 h, 8 - 10 °C
Référence
Synthesis of doripenem
Zhang, Aiyan; et al, Zhongguo Yiyao Gongye Zazhi, 2006, 37(6), 361-363

Méthode de production 2

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Triethylamine Solvents: Dichloromethane
1.3 Reagents: Triethylamine Solvents: Dichloromethane
Référence
Synthesis and Biological Activity of 1-Phenylsulfonyl-4-Phenylsulfonylaminopyrrolidine Derivatives as Thromboxane A2 Receptor Antagonists
Marusawa, Hiroshi; et al, Bioorganic & Medicinal Chemistry, 2002, 10(5), 1399-1415

Méthode de production 3

Conditions de réaction
Référence
Synthesis and antibacterial activity of 6(R)- and 6(S)-fluoropenibruguieramine A: Fluorine as a probe for testing the powerfulness of memory of chirality (MOC)
Liu, Ting; et al, Journal of Fluorine Chemistry, 2018, 207, 18-23

Méthode de production 4

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  6 h, 56 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C
Référence
Multipodal insulin mimetics built on adamantane or proline scaffolds
Hajduch, Jan; et al, Bioorganic Chemistry, 2021, 107,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane
2.1 Solvents: Dichloromethane ,  Pyridine ;  0 °C
Référence
Quinoline-Proline, Triazole Hybrids: Design, Synthesis, Antituberculosis, Molecular Docking, and ADMET Studies
Ganesan, Moorthiamma Sarathy; et al, Journal of Heterocyclic Chemistry, 2021, 58(4), 952-968

Méthode de production 6

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Acetonitrile ,  Water
2.1 Solvents: Pyridine
Référence
Dideoxy nucleoside triphosphate (ddNTP) analogues: Synthesis and polymerase substrate activities of pyrrolidinyl nucleoside triphosphates (prNTPs)
Gade, Chandrasekhar Reddy; et al, Bioorganic & Medicinal Chemistry, 2016, 24(18), 4016-4022

Méthode de production 7

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 8 h, rt
1.2 Reagents: Triethylamine Solvents: 1,4-Dioxane ,  Water ;  basified, rt
1.3 10 h, rt
2.1 Reagents: Pyridine ;  0 °C; 2 h, 0 °C
Référence
C3'-endo-puckered pyrrolidine containing PNA has favorable geometry for RNA binding: Novel ethano locked PNA (ethano-PNA)
Banerjee, Anjan; et al, Bioorganic & Medicinal Chemistry, 2013, 21(14), 4092-4101

Méthode de production 8

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, rt
2.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  6 h, 56 °C
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C
Référence
Multipodal insulin mimetics built on adamantane or proline scaffolds
Hajduch, Jan; et al, Bioorganic Chemistry, 2021, 107,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  12 h, rt
1.2 Reagents: Potassium bisulfate Solvents: Ethyl acetate ,  Water ;  pH 2, rt
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Référence
Gold nanoparticle-based colorimetric chiral discrimination of histidine: application to determining the enantiomeric excess of histidine
Seo, Seong Hyeok; et al, Analytical Methods, 2014, 6(1), 73-76

Méthode de production 10

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 0 °C → rt; 20 min, rt; rt → 40 °C; 14 h, 40 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 5 min, 0 °C
2.2 Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
2.3 Reagents: Hydrogen ;  0 °C; 2 h, 8 - 10 °C
Référence
Synthesis of doripenem
Zhang, Aiyan; et al, Zhongguo Yiyao Gongye Zazhi, 2006, 37(6), 361-363

Méthode de production 11

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 5 h, rt
Référence
Synthetic marine sponge collagen by late-stage dihydroxylation
Priem, Christoph; et al, Organic Letters, 2018, 20(1), 162-165

Méthode de production 12

Conditions de réaction
1.1 Solvents: Pyridine
Référence
Dideoxy nucleoside triphosphate (ddNTP) analogues: Synthesis and polymerase substrate activities of pyrrolidinyl nucleoside triphosphates (prNTPs)
Gade, Chandrasekhar Reddy; et al, Bioorganic & Medicinal Chemistry, 2016, 24(18), 4016-4022

Méthode de production 13

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  2 h, reflux; reflux → rt; overnight, rt; cooled
1.2 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  cooled; overnight, rt
1.3 Solvents: Water ;  rt; rt → 0 °C
1.4 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  2 h, rt
1.5 Solvents: Water ;  rt
Référence
Synthesis of 3'-Deoxy-3'-difluoromethyl Azanucleosides from trans-4-Hydroxy-L-proline
Qiu, Xiao-Long; et al, Journal of Organic Chemistry, 2005, 70(10), 3826-3837

Méthode de production 14

Conditions de réaction
1.1 Solvents: Diethyl ether ,  Methanol ;  rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  3 h, 0 °C
Référence
Novel chemotactic For-Met-Leu-Phe-OMe (fMLF-OMe) analogues based on Met residue replacement by 4-amino-proline scaffold: Synthesis and bioactivity
Torino, Domenica; et al, Bioorganic & Medicinal Chemistry, 2009, 17(1), 251-259

Méthode de production 15

Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  15 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0.5 h, 0 °C
2.2 15 h, 0 °C → rt
Référence
Probing the gas-phase structure of charge-tagged intermediates of a proline catalyzed aldol reaction - vibrational spectroscopy distinguishes oxazolidinone from enamine species
Willms, J. Alexander; et al, Physical Chemistry Chemical Physics, 2019, 21(5), 2578-2586

Méthode de production 16

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Référence
Gold nanoparticle-based colorimetric chiral discrimination of histidine: application to determining the enantiomeric excess of histidine
Seo, Seong Hyeok; et al, Analytical Methods, 2014, 6(1), 73-76

Méthode de production 17

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  30 min, rt
1.2 Solvents: 1,4-Dioxane ,  Water ;  rt; 4 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, rt
2.2 rt; 30 min, 0 - 5 °C
Référence
Antibacterial and anti-TB tat-peptidomimetics with improved efficacy and half-life
Bhosle, Govind S.; et al, European Journal of Medicinal Chemistry, 2018, 152, 358-369

Méthode de production 18

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt → 0 °C
1.2 Solvents: Dichloromethane ;  0 °C; 19 h, rt
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 5 h, rt
Référence
Synthetic marine sponge collagen by late-stage dihydroxylation
Priem, Christoph; et al, Organic Letters, 2018, 20(1), 162-165

Méthode de production 19

Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  5 min, rt
2.2 0 °C; 2 h, rt
Référence
Bioactive gold(I) complexes with 4-mercapto proline derivatives
Gutierrez, Alejandro; et al, Dalton Transactions, 2016, 45(34), 13483-13490

Méthode de production 20

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  4 h, rt
Référence
Synthesis of chiral pyrrolidine isostere inserted into pyrrole polyamide skeleton
Lin, Chun-Yu; et al, Journal of the Chinese Chemical Society (Weinheim, 2012, 59(3), 436-442

Méthode de production 21

Conditions de réaction
1.1 Reagents: Acetyl chloride Solvents: Methanol
2.1 Reagents: Triethylamine Solvents: Dichloromethane
3.1 Solvents: Dichloromethane ,  Pyridine ;  0 °C
Référence
Quinoline-Proline, Triazole Hybrids: Design, Synthesis, Antituberculosis, Molecular Docking, and ADMET Studies
Ganesan, Moorthiamma Sarathy; et al, Journal of Heterocyclic Chemistry, 2021, 58(4), 952-968

(2S,4R)-Boc-γ-mso-proline methyl ester Raw materials

(2S,4R)-Boc-γ-mso-proline methyl ester Preparation Products

(2S,4R)-Boc-γ-mso-proline methyl ester Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:84520-67-2)(2S,4R)-Boc-γ-mso-proline methyl ester
Numéro de commande:A864114
État des stocks:in Stock
Quantité:10g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:44
Prix ($):168.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:84520-67-2)(2S,4R)-Boc-γ-mso-proline methyl ester
A864114
Pureté:99%
Quantité:10g
Prix ($):168.0
Courriel